molecular formula C26H24N6O2S B11392224 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11392224
M. Wt: 484.6 g/mol
InChI Key: DYMPWHWESBLESO-UHFFFAOYSA-N
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Description

4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.

    Synthesis of the triazole ring: This step might involve the reaction of a hydrazine derivative with a nitrile or an alkyne.

    Coupling reactions: The final compound is formed by coupling the oxadiazole and triazole intermediates with the pyridine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up reactions: Ensuring that reactions can be performed on a large scale without significant loss of efficiency.

    Purification techniques: Utilizing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the ethyl groups.

    Reduction: Reduction reactions could target the oxadiazole or triazole rings.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or copper catalysts for cross-coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound’s unique structure could be used to create new polymers or other advanced materials.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug development: The compound could be investigated for its potential as a pharmaceutical agent, particularly due to the presence of bioactive triazole and oxadiazole rings.

    Biological probes: It could be used in the development of probes for studying biological processes.

Industry

    Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings suggests potential interactions with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethylphenyl)-4H-1,2,4-triazole
  • 3-(2-ethoxyphenyl)-1,2,4-oxadiazole
  • Pyridine derivatives with similar functional groups

Uniqueness

The combination of oxadiazole, triazole, and pyridine rings in a single molecule is relatively unique, providing a diverse range of chemical properties and potential applications. This structural diversity sets it apart from simpler compounds with only one or two of these functional groups.

Properties

Molecular Formula

C26H24N6O2S

Molecular Weight

484.6 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-5-[[4-(4-ethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C26H24N6O2S/c1-3-18-9-11-20(12-10-18)32-25(19-13-15-27-16-14-19)29-30-26(32)35-17-23-28-24(31-34-23)21-7-5-6-8-22(21)33-4-2/h5-16H,3-4,17H2,1-2H3

InChI Key

DYMPWHWESBLESO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OCC)C5=CC=NC=C5

Origin of Product

United States

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